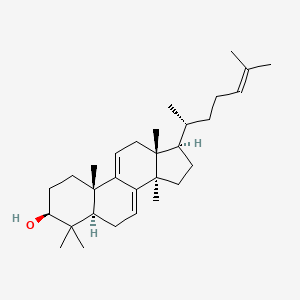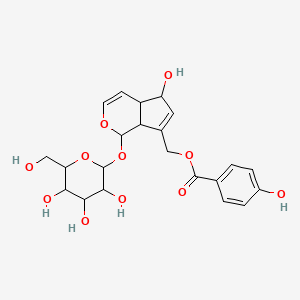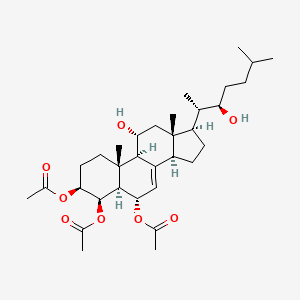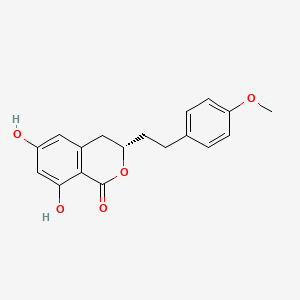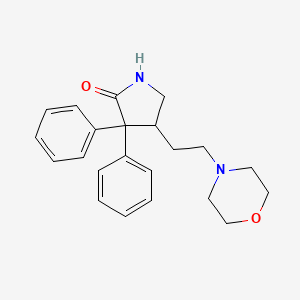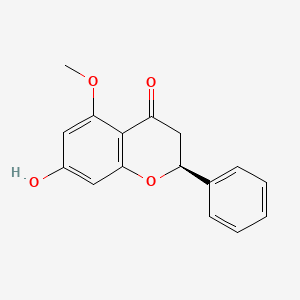
Alpinetin
Overview
Description
Alpinetin is a natural flavonoid found in various edible and medicinal plants, particularly within the Zingiberaceae family . It has garnered significant attention due to its wide range of biological and pharmacological activities, including antibacterial, anti-hemostatic, anti-oxidative, anti-hepatotoxic, stomachic, immunosuppressive, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Alpinetin, a natural flavonoid, has been found to target multiple proteins and enzymes in the body. One of its primary targets is the uridine-cytidine kinase 2 (UCK2) enzyme , which plays a crucial role in gene synthesis . This compound also interacts with PPAR-γ and Nrf2 , and inhibits TLR4 expression .
Mode of Action
This compound interacts with its targets in various ways. For instance, it inhibits the UCK2 enzyme, which is involved in gene synthesis . It also activates PPAR-γ and Nrf2, and inhibits TLR4 expression, thereby protecting against lipopolysaccharide (LPS)-induced renal injury .
Biochemical Pathways
This compound affects multiple signaling pathways, contributing to its broad range of pharmacological activities . It has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway . This compound also modulates the NF-κB/MAPK signaling pathway .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound may have poor oral bioavailability due to its extensive glucuronidation . After oral administration, this compound is rapidly absorbed, with an absolute bioavailability of about 15.1%, and is widely distributed after administration .
Result of Action
This compound has been demonstrated to possess a broad range of pharmacological activities, including antitumor, anti-inflammatory, hepatoprotective, cardiovascular protective, lung protective, antibacterial, antiviral, and neuroprotective properties . For example, it has been shown to induce apoptosis in cancer cells, boosting the ratio of Bax to Bcl-2, and stimulating cytochrome c release from mitochondria to the cytoplasm .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, lifestyle plays an important role in tumor induction and progression, and it has been estimated that about 90% of cancer-associated deaths are linked with improper diet and lifestyle . Therefore, the consumption of this compound as a dietary nutraceutical could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Alpinetin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It has been found to regulate multiple signaling pathways, demonstrating its broad range of pharmacological activities . It may have poor oral bioavailability due to its extensive glucuronidation .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to possess antitumor, antiinflammation, hepatoprotective, cardiovascular protective, lung protective, antibacterial, antiviral, and neuroprotective properties .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It has binding interactions with biomolecules, can inhibit or activate enzymes, and can cause changes in gene expression . For example, it has been found to regulate multiple signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to be extensively glucuronidated .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpinetin can be synthesized through various chemical reactions. One common method involves the use of chalcones as intermediates. The synthesis typically includes the Claisen-Schmidt condensation of acetophenone derivatives with benzaldehyde derivatives, followed by cyclization and oxidation reactions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the seeds of Amomum subulatum Roxb. The extraction process includes solvent extraction, purification, and crystallization steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Alpinetin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Comparison with Similar Compounds
Alpinetin is often compared with other flavonoids such as:
Kaempferol: Both this compound and kaempferol exhibit anti-inflammatory and anticancer activities, but this compound has a broader spectrum of antimicrobial activity.
Quercetin: Quercetin and this compound share similar antioxidant properties, but this compound has been found to be more effective in certain cancer cell lines.
Naringenin: Naringenin and this compound both have hepatoprotective effects, but this compound shows stronger immunosuppressive activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCWVDPMPFUGF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189620 | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-2-phenyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36052-37-6 | |
| Record name | (-)-Alpinetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36052-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Alpinetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-2-phenyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPINETIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX3EL59QD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


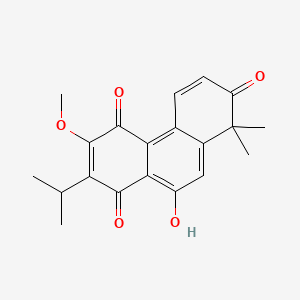
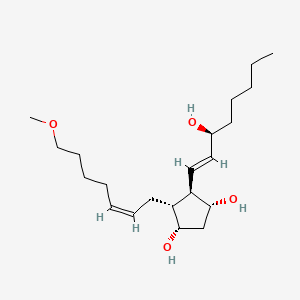


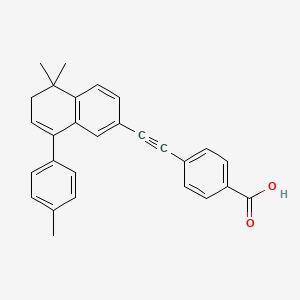
![(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid](/img/structure/B1665645.png)
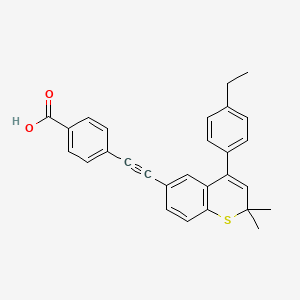
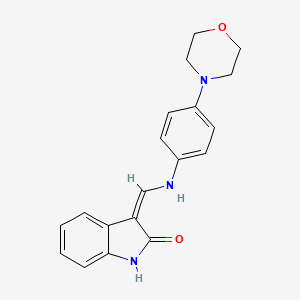
![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione](/img/structure/B1665650.png)
